2-Ethylhexyl methyl terephthalate

Vue d'ensemble

Description

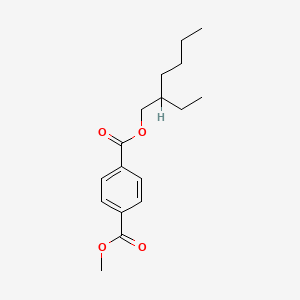

2-Ethylhexyl methyl terephthalate is an organic compound with the molecular formula C17H24O4. It is a non-phthalate plasticizer, meaning it does not belong to the phthalate family of plasticizers, which are often associated with health concerns. This compound is commonly used in the production of flexible PVC (polyvinyl chloride) products, such as flooring, wall coverings, and wire and cable insulation.

Analyse Des Réactions Chimiques

Common Reagents and Conditions:

Esterification: Terephthalic acid, 2-ethylhexanol, sulfuric acid (catalyst), controlled temperature (typically around 150-200°C), and pressure conditions.

Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), and elevated temperatures.

Major Products Formed:

Esterification: 2-Ethylhexyl methyl terephthalate.

Hydrolysis: Terephthalic acid and 2-ethylhexanol.

Applications De Recherche Scientifique

Chemical Properties and Safety Profile

2-EHMT is a viscous, colorless liquid known for its favorable safety profile compared to conventional phthalates. Unlike traditional phthalate esters, 2-EHMT does not significantly metabolize into harmful monoesters that are often linked to toxicological effects. Studies have shown that it exhibits minimal reproductive and developmental toxicity, lacks estrogenic activity, and does not induce anti-androgenic effects in animal models . This makes it an attractive alternative in consumer products where safety is a concern.

Primary Applications

The primary applications of 2-EHMT include:

- Plasticizer in Adhesives and Sealants : It is used extensively in formulations requiring rapid curing and high expandability. The compound can constitute up to 40% by weight of the total adhesive or sealant formulation, enhancing processability while maintaining sag resistance .

- Compatibility with Polymers : 2-EHMT demonstrates excellent compatibility with various polymers such as polyurethanes, polyacrylates, and polysiloxanes. This compatibility allows for its incorporation into a wide range of products without compromising performance .

- Environmental Impact : Research indicates that 2-EHMT has a lower bioaccumulation potential compared to traditional phthalates. Its metabolic pathway leads to reduced toxicity and minimal environmental risks associated with migration from products .

Case Studies and Research Findings

Several studies have documented the effectiveness of 2-EHMT in various applications:

- Adhesives for Construction : A study highlighted the use of 2-EHMT in polyurethane-based adhesives employed in construction and civil engineering. The compound improved flexibility and adhesion properties while ensuring compliance with safety regulations .

- Medical Devices : Due to its low toxicity profile, 2-EHMT is being explored as a safer alternative in medical devices where plasticizers are critical for performance but pose health risks if leached into biological systems .

- Regulatory Compliance : As regulatory scrutiny increases on traditional phthalates like DEHP, manufacturers are increasingly adopting 2-EHMT in formulations to meet stringent safety standards while maintaining product efficacy .

Mécanisme D'action

The mechanism by which 2-ethylhexyl methyl terephthalate exerts its effects involves its incorporation into the PVC matrix, where it acts as a plasticizer by reducing the intermolecular forces between PVC chains. This results in increased flexibility and durability of the PVC product. The molecular targets and pathways involved include the interaction with the PVC polymer chains and the modification of the material's physical properties.

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) terephthalate (DEHT)

Diisononyl phthalate (DINP)

Diisodecyl phthalate (DIDP)

Dioctyl terephthalate (DOTP)

Activité Biologique

2-Ethylhexyl methyl terephthalate (2-EHMT) is a compound increasingly used as a plasticizer, especially as a safer alternative to traditional phthalates. Its biological activity has been the subject of various studies, focusing on its toxicity profile, metabolic pathways, and potential effects on human health. This article presents a comprehensive analysis of the biological activity of 2-EHMT, supported by data tables and research findings.

Chemical Structure and Properties

2-EHMT is an ester derived from terephthalic acid and 2-ethylhexanol. Its molecular formula is CHO, and it is characterized by its branched-chain structure, which contributes to its properties as a plasticizer.

Target Receptors and Pathways

Research indicates that 2-EHMT primarily interacts with Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism and inflammation regulation. Unlike traditional phthalates, 2-EHMT does not induce significant peroxisome proliferation in liver enzymes, suggesting a lower potential for adverse metabolic effects .

Biochemical Pathways

The compound modulates several biochemical pathways, influencing fatty acid metabolism, cell proliferation, and oxidative stress. Key findings include:

- Increased Cell Proliferation : Studies show that 2-EHMT can stimulate cell growth without inducing apoptosis, which is critical for applications in medical devices .

- Reactive Oxygen Species (ROS) Production : The compound has been linked to increased ROS production, potentially affecting cellular signaling pathways .

Toxicological Profile

Reduced Toxicity Compared to Phthalates

One of the significant advantages of 2-EHMT is its reduced toxicity profile compared to di(2-ethylhexyl) phthalate (DEHP). In toxicity assessments:

- Animal Studies : High-dose studies in animal models have shown no significant adverse effects, indicating lower reproductive and developmental toxicity .

- Lack of Endocrine Disruption : Unlike DEHP, 2-EHMT does not exhibit estrogenic or anti-androgenic activities, making it a safer alternative for consumer products .

Case Study 1: Thyroid Receptor Interaction

A comparative study assessed the effects of DEHT (di(2-ethylhexyl) terephthalate) metabolites on thyroid receptors versus those of DEHP. The results indicated that oxidized metabolites of 2-EHMT did not significantly affect T3 receptors, highlighting its lower endocrine disrupting potential compared to DEHP .

Case Study 2: Human Exposure Assessment

A study conducted by the National Health and Nutrition Examination Survey (NHANES) evaluated exposure levels of DEHT and its metabolites in the U.S. general population. The findings suggested that exposure to 2-EHMT was minimal and did not correlate with adverse health outcomes .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Mechanism of Action | Activates PPAR-α; modulates lipid metabolism; increases ROS production |

| Toxicity Profile | Lower reproductive toxicity; no significant adverse effects in high-dose animal studies |

| Endocrine Disruption | No estrogenic or anti-androgenic activity detected |

| Human Exposure | Minimal exposure levels reported; no correlation with adverse health outcomes |

Propriétés

IUPAC Name |

4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17(19)15-10-8-14(9-11-15)16(18)20-3/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDNBLKBTBOSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979700 | |

| Record name | 2-Ethylhexyl methyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-13-3 | |

| Record name | 1-(2-Ethylhexyl) 4-methyl 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl methyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl methyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl methyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL METHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3HUI3RDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.